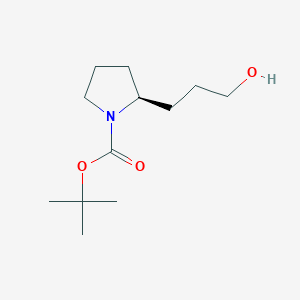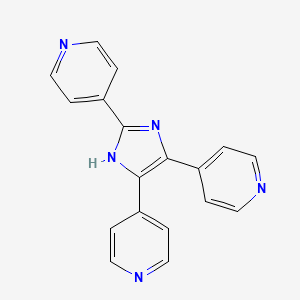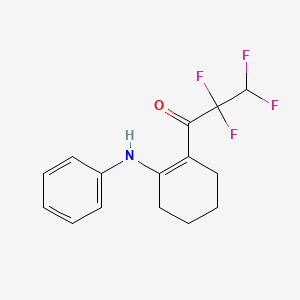
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene
Vue d'ensemble
Description
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene (NPA-TFPC) is a synthetic cyclohexene compound that has gained attention in recent years due to its potential applications in scientific research. NPA-TFPC is an organofluorine compound that has been studied for its ability to act as a reagent in various organic synthesis reactions. Additionally, it has been explored for its potential as a biochemical and physiological agent, and its ability to act as a catalyst in various laboratory experiments.
Mécanisme D'action
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene is believed to act as a Lewis acid in the presence of a base. It is thought to react with the base to form a complex that is capable of catalyzing various organic synthesis reactions. Additionally, it is believed to act as a nucleophile, which allows it to react with aryl bromides or iodides to form the desired product.
Biochemical and Physiological Effects
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has been studied for its potential biochemical and physiological effects. It has been explored for its ability to act as an inhibitor of enzymes, such as cytochrome P450, and as an activator of proteins, such as G-proteins. Additionally, it has been studied for its potential to modulate the activity of various ion channels, such as potassium and calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has several advantages and limitations for use in laboratory experiments. One advantage is its ability to act as a catalyst in various organic synthesis reactions. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, due to its chemical structure, it is susceptible to hydrolysis and can be difficult to purify. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene. One potential direction is to explore its potential applications in drug discovery and development. Additionally, it could be studied for its potential to act as an inhibitor of other enzymes or to modulate the activity of other ion channels. Additionally, it could be explored for its potential to act as a catalyst in other organic synthesis reactions, such as the synthesis of polymers or the formation of nanoparticles. Finally, it could be studied for its potential to act as a reagent in other organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has been studied for its potential applications in scientific research. It has been explored for its ability to act as a reagent in various organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its ability to act as a catalyst in various laboratory experiments, such as the synthesis of polymers and the formation of nanoparticles.
Propriétés
IUPAC Name |
1-(2-anilinocyclohexen-1-yl)-2,2,3,3-tetrafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO/c16-14(17)15(18,19)13(21)11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-3,6-7,14,20H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHVAXGQKSCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(C(F)F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)

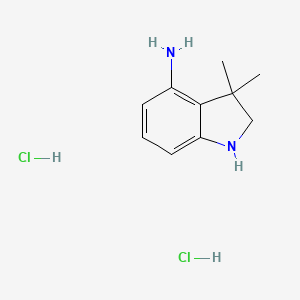

![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
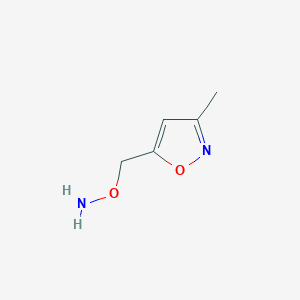
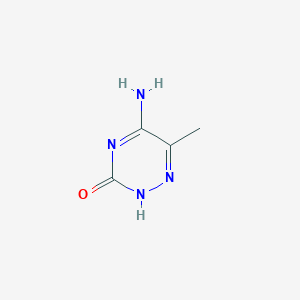
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
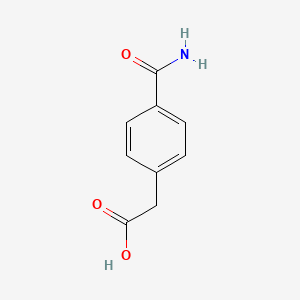
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
